1,5-Diaminopentane-2,4-dione
Description
Nomenclature and Structural Elucidation of 1,5-Diaminopentane-2,4-dione
The systematic IUPAC name for this compound is this compound. Its chemical structure consists of a five-carbon pentane (B18724) backbone with ketone groups at positions 2 and 4, and primary amine groups attached to carbons 1 and 5. The presence of both amine and dicarbonyl functionalities suggests a molecule with a rich and varied chemical reactivity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₀N₂O₂ |
| Molecular Weight | 130.15 g/mol |
| CAS Number | 201611-46-3 |
| PubChem CID | 18000143 |
The structure of this compound has been computationally predicted and is available in public chemical databases. A key feature of β-diketones is their ability to exist in equilibrium between the keto and enol forms, a phenomenon known as keto-enol tautomerism. The enol form is often stabilized by intramolecular hydrogen bonding, forming a six-membered ring, which can significantly influence the compound's properties and reactivity.
Foundational Significance of this compound in Organic Synthesis
The foundational significance of this compound in organic synthesis is primarily inferred from the well-established chemistry of β-diketones. These compounds are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. ijpras.com For instance, the reaction of β-diketones with hydrazines is a classical and widely used method for the preparation of pyrazoles, a class of nitrogen-containing heterocycles with significant pharmacological applications. hilarispublisher.commdpi.com
One potential synthetic route to this compound involves the reaction of 1,5-dihalopentane-2,4-dione with an amine source. This precursor, 1,5-Dichloropentane-2,4-dione, is a known compound. sigmaaldrich.comnih.gov The subsequent reaction of this compound could then be employed in reactions such as the Knorr pyrazole (B372694) synthesis to generate more complex molecular architectures.
The presence of two primary amine groups in addition to the β-dicarbonyl moiety suggests that this compound could serve as a valuable building block in polymer chemistry. The amine groups can react with suitable monomers to form polyamides or polyimines, while the diketone functionality could be used for further modifications or to introduce metal-chelating properties into the polymer structure.
Overview of Biochemical Applications of this compound in Pharmaceutical Synthesis Research
While direct pharmaceutical research on this compound is not prominently documented, the broader class of β-diketone derivatives has been the subject of extensive investigation for their potential therapeutic applications. mdpi.comicm.edu.pl These compounds have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov
The ability of β-diketones to chelate metal ions is a key aspect of their biochemical potential. icm.edu.pl This property can be harnessed for the development of metal-based drugs or as agents to sequester metal ions in biological systems. Furthermore, the structural scaffold of β-diketones is present in several natural products with known biological activities. researchgate.net
Given that this compound can act as a precursor in the synthesis of pyrazoles, it is indirectly linked to a class of compounds with proven pharmaceutical importance. ijpras.commdpi.com Many commercially available drugs, such as the anti-inflammatory drug celecoxib, contain a pyrazole core. The synthesis of novel pyrazole derivatives from this compound could therefore be a promising avenue for the discovery of new therapeutic agents.
Current Research Trajectories and Gaps for this compound
The current body of research on this compound is sparse, presenting a significant gap in our understanding of this specific molecule. The majority of available information is based on computational data and the known chemistry of its functional groups.
Future research should focus on the following areas:
Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce this compound and its derivatives. Thorough characterization of its physical and chemical properties, including a detailed study of its tautomeric equilibrium, is essential.
Exploration of Reactivity: A systematic investigation of its reactivity, particularly in the context of heterocyclic synthesis and polymerization, would unlock its potential as a versatile building block.
Biological Screening: Comprehensive screening of this compound and its derivatives for a range of biological activities is warranted. This could uncover potential applications in medicinal chemistry.
Computational Studies: Further computational modeling can provide deeper insights into its electronic structure, reactivity, and potential interactions with biological targets, guiding future experimental work.
The presence of patents that include this compound suggests that it may have undisclosed applications in industrial or pharmaceutical settings, highlighting the need for more open academic research to fully elucidate its potential. google.comepo.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10N2O2 |
|---|---|
Molecular Weight |
130.15 g/mol |
IUPAC Name |
1,5-diaminopentane-2,4-dione |
InChI |
InChI=1S/C5H10N2O2/c6-2-4(8)1-5(9)3-7/h1-3,6-7H2 |
InChI Key |
TZVHUIHSGSRFHM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)CN)C(=O)CN |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Diaminopentane 2,4 Dione
Retrosynthetic Analysis and Proposed Synthetic Pathways to 1,5-Diaminopentane-2,4-dione
A retrosynthetic analysis of this compound suggests several feasible disconnection approaches. The most intuitive disconnections are the C-N bonds, leading back to a pentane-2,4-dione backbone and an amine source. This suggests a direct diamination of pentane-2,4-dione or a derivative as a forward synthetic strategy.
Alternatively, disconnection of the C2-C3 and C3-C4 bonds suggests a convergent approach, potentially involving the condensation of a two-carbon electrophilic fragment with a three-carbon nucleophilic fragment already containing the two nitrogen functionalities. A third approach involves disconnecting the C1-C2 and C4-C5 bonds, pointing towards the use of a three-carbon dianionic synthon and two one-carbon electrophilic synthons containing the amino groups.
Based on this analysis, three primary synthetic pathways are proposed:
Pathway A: Direct Diamination. This pathway focuses on the introduction of amino groups at the C1 and C5 positions of a pre-existing pentane-2,4-dione skeleton. This could be achieved through a direct amination of the terminal methyl groups or via a precursor with suitable leaving groups at these positions.
Pathway B: Double Mannich-type Reaction. A variation of the direct amination approach, this pathway involves the reaction of pentane-2,4-dione with formaldehyde (B43269) and a primary amine or ammonia (B1221849) in a double Mannich reaction. This would introduce aminomethyl groups at the C1 and C5 positions.
Pathway C: Convergent Synthesis. This strategy involves the construction of the carbon backbone through the reaction of smaller, functionalized building blocks. For instance, the reaction of a 1,3-dianion equivalent of acetone (B3395972) with a two-carbon electrophile containing protected amino groups.
Conventional Approaches to this compound Synthesis
Based on the proposed pathways, several conventional synthetic methods can be envisioned.
One plausible approach is the diamination of a 1,5-dihalogenated pentane-2,4-dione . The synthesis of 1,5-dichloro-2,4-pentanedione has been reported and could serve as a key intermediate. This dihalide could then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine, to yield the target compound.
Another conventional method would be a double Mannich reaction . The Mannich reaction is a well-established method for the aminoalkylation of acidic protons, such as those on the terminal methyl groups of pentane-2,4-dione. The reaction of pentane-2,4-dione with two equivalents of formaldehyde and a suitable amine source could potentially lead to the formation of this compound. The choice of amine and reaction conditions would be critical to favor the desired double addition.
| Proposed Conventional Method | Key Starting Materials | Potential Reagents and Conditions | Anticipated Challenges |
| Diamination of 1,5-Dihalopentane-2,4-dione | 1,5-Dichloropentane-2,4-dione, Amine source (e.g., NH₃, benzylamine) | Polar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃), Elevated temperature | Over-alkylation, side reactions at the carbonyl groups, purification of the highly polar product. |
| Double Mannich Reaction | Pentane-2,4-dione, Formaldehyde, Amine source | Protic solvent (e.g., ethanol, water), Acid or base catalysis | Control of mono- vs. di-substitution, polymerization of formaldehyde, purification. |
Catalytic Strategies for the Preparation of this compound
Modern catalytic methods could offer more efficient and selective routes to this compound.
A transition metal-catalyzed hydroamination of a suitable unsaturated precursor represents a promising strategy. For example, the synthesis of a 1,4-pentadien-3-one (B1670793) derivative could be followed by a rhodium- or nickel-catalyzed hydroamination to introduce the two amino groups. rsc.orgnih.gov
Another catalytic approach could involve the reductive amination of a 1,5-dioxo-2,4-pentanedione precursor . This would require the synthesis of a dialdehyde (B1249045) or diketone at the C1 and C5 positions, which could then be converted to the diamine using a suitable catalyst, such as an iridium complex, in the presence of an amine source and a reducing agent. nih.gov
| Proposed Catalytic Strategy | Catalyst System | Potential Substrate | Key Advantages |
| Hydroamination | Rhodium or Nickel complexes with appropriate ligands | 1,4-Pentadien-3-one derivative | Atom economy, potential for stereocontrol. |
| Reductive Amination | Iridium-based catalysts | 1,5-Dioxo-2,4-pentanedione | Milder reaction conditions, broad substrate scope. |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound would focus on reducing waste, using less hazardous reagents, and improving energy efficiency.
One avenue is the use of biocatalysis . Imine reductases (IREDs) and amine dehydrogenases (AmDHs) have emerged as powerful tools for the asymmetric synthesis of amines from ketones. semanticscholar.orgacs.org A hypothetical enzymatic reductive amination of a suitable diketone precursor could offer a highly selective and environmentally benign route to the target molecule.
The use of greener solvents and reaction conditions is another important consideration. Water is an ideal green solvent, and performing reactions like the Mannich reaction in aqueous media would be a significant improvement over traditional organic solvents. Additionally, the use of mechanochemistry or microwave-assisted synthesis could reduce reaction times and energy consumption. The development of continuous flow processes, potentially using thermomorphic multiphase systems for catalyst recycling, could also enhance the sustainability of the synthesis. acs.org
| Green Chemistry Approach | Enabling Technology/Method | Potential Benefits |
| Biocatalysis | Imine reductases (IREDs), Amine dehydrogenases (AmDHs) | High stereoselectivity, mild reaction conditions (aqueous buffer, room temperature), reduced waste. |
| Green Solvents/Conditions | Water, ethanol; Microwave irradiation, mechanochemistry | Reduced use of hazardous organic solvents, lower energy consumption, faster reaction times. |
| Continuous Flow Synthesis | Thermomorphic multiphase systems | Efficient catalyst recycling, improved process control and safety. |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The presence of two stereocenters at C1 and C5 in this compound means that it can exist as a pair of enantiomers and a meso compound. The stereoselective synthesis of these isomers would be of significant interest.
One approach to achieving stereoselectivity is through the use of a chiral auxiliary . For example, starting with a chiral amine in a Mannich-type reaction could induce diastereoselectivity in the formation of the two new stereocenters. The use of N-tert-butanesulfinyl imines as chiral precursors is a well-established method for the stereoselective synthesis of amino ketones. nih.gov
Asymmetric catalysis offers a more elegant and atom-economical approach. The use of chiral catalysts, such as chiral palladium complexes in arylation reactions or chiral iridium complexes in reductive amination, could enable the enantioselective synthesis of the desired stereoisomers. rsc.orgnih.gov Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also been shown to be effective for the enantioselective synthesis of α-amino ketones from racemic α-bromo ketones. acs.org
| Stereoselective Strategy | Methodology | Potential Outcome |
| Chiral Auxiliary | Use of a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) in a Mannich reaction. | Diastereoselective formation of the diamine, followed by removal of the auxiliary. |
| Asymmetric Catalysis | Chiral transition metal catalysts (e.g., Rh, Ir, Pd) in hydroamination or reductive amination. | Enantioselective synthesis of a specific stereoisomer. |
| Organocatalysis | Use of chiral organocatalysts (e.g., proline derivatives) in a Mannich-type reaction. | Potential for high diastereo- and enantioselectivity. |
Information regarding "this compound" is Not Available in Scientific Literature
Following a comprehensive search of scientific databases and chemical literature, it has been determined that there is no available research or data specifically pertaining to the chemical compound “this compound”. Consequently, it is not possible to generate an article that adheres to the requested outline and focuses solely on this compound.
The absence of information suggests that this specific molecule may be highly unstable or has not yet been synthesized or characterized. Primary aminoketones are known to be reactive and can be prone to rapid self-condensation or intramolecular cyclization reactions. wikipedia.org
While general principles of the reactivity of its constituent functional groups—primary amines and β-diketones—are well-established, no studies have been published that investigate these principles in the specific context of the this compound structure.
Therefore, detailed research findings, data tables, and specific mechanistic investigations for the following requested sections cannot be provided:
Chemical Reactivity and Mechanistic Investigations of 1,5 Diaminopentane 2,4 Dione
Kinetic and Thermodynamic Parameters of 1,5-Diaminopentane-2,4-dione Transformations
Without any dedicated scientific literature, the creation of a thorough, informative, and scientifically accurate article as per the user's instructions is not feasible.
Derivatives and Analogues of 1,5 Diaminopentane 2,4 Dione
Rational Design of Substituted 1,5-Diaminopentane-2,4-dione Analogues
The rational design of analogues of this compound can be approached by considering modifications at several key positions to modulate physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. The core structure presents three main areas for substitution: the amino groups, the methylene (B1212753) carbon (C3), and the terminal methyl groups of the pentanedione backbone.
Substitution at the Amino Groups (N1 and N5): Modification of the primary amino groups can significantly impact the molecule's polarity and basicity. Alkylation, arylation, or acylation of these groups can be used to fine-tune the compound's solubility and ability to participate in hydrogen bonding. For instance, the introduction of alkyl chains would increase lipophilicity, while incorporating polar functional groups like hydroxyl or carboxyl moieties would enhance aqueous solubility.
Substitution at the Terminal Methyl Groups (C1' and C5'): Replacing the terminal methyl groups with larger alkyl or aryl groups can alter the steric and electronic properties of the dione (B5365651) moiety. For instance, the incorporation of bulky substituents could influence the keto-enol tautomerism, a characteristic feature of β-diketones that can affect their chemical reactivity and biological activity. mdpi.com
A summary of potential substitutions and their predicted impact on molecular properties is presented in the table below.
| Substitution Site | Substituent Type | Predicted Physicochemical Effect |
| N1, N5 | Alkyl chains | Increased lipophilicity, reduced hydrogen bond donating capacity |
| N1, N5 | Aromatic rings | Increased steric bulk, potential for π-π stacking interactions |
| N1, N5 | Acyl groups | Neutralization of basicity, introduction of hydrogen bond acceptors |
| C3 | Small alkyl groups | Increased steric hindrance, potential for altered conformational preference |
| C3 | Halogens | Altered electronic properties, potential for halogen bonding |
| C1', C5' | Phenyl groups | Increased rigidity, altered electronic distribution in the dione core |
Synthetic Routes to Functionalized this compound Derivatives
Given the absence of a documented synthesis for this compound itself, plausible synthetic strategies must be inferred from the known reactivity of its precursors. The primary challenge lies in the selective functionalization of 1,5-diaminopentane at the 2 and 4 positions with carbonyl groups, or alternatively, the introduction of amino groups onto a pre-existing pentane-2,4-dione scaffold.
One potential, albeit challenging, approach could involve a multi-step sequence starting from a protected 1,5-diaminopentane derivative. However, a more feasible strategy would likely involve the condensation of a suitable amine with a β-dicarbonyl compound.
A plausible synthetic pathway could be a variation of the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org In a hypothetical three-component reaction, a suitable nitrogen-containing precursor could react with formaldehyde (B43269) and pentane-2,4-dione. However, controlling the regioselectivity to achieve the desired 1,5-diamino substitution would be a significant synthetic hurdle.
A more direct, though likely complex, route could be the condensation of two equivalents of an amino-containing species with a central three-carbon unit bearing two electrophilic centers. The reaction of 1,3-diketones with diamines has been reported to yield open-chain compounds, often formed from two molecules of the ketone and one of the diamine. rsc.org
Alternatively, functionalized derivatives could be more accessible. For example, a reaction between a diamine and a β-keto ester could lead to the formation of an enamine, which might be further elaborated. The condensation of primary amines with 1,3-dicarbonyl compounds is a common strategy for the synthesis of enaminones. researchgate.net
The table below outlines a hypothetical synthetic approach for a derivative.
| Reaction Type | Reactants | Product | Key Considerations |
| Condensation | 1,5-Diaminopropane, 2 equivalents of ethyl acetoacetate | N,N'-(propane-1,3-diyl)bis(3-oxobutanamide) | Control of stoichiometry, potential for side reactions |
| Intramolecular Cyclization | Product from above | A diazepine (B8756704) derivative | Reaction conditions to favor cyclization over polymerization |
| Mannich-type reaction | Pentane-2,4-dione, formaldehyde, protected ammonia (B1221849) source | A complex mixture requiring separation | Control of stoichiometry and reaction conditions |
Structure-Reactivity Relationships in this compound Scaffolds
The reactivity of the this compound scaffold is expected to be dictated by the interplay between the nucleophilic amino groups and the electrophilic carbonyl centers, as well as the acidic α-protons of the β-diketone moiety.
The β-dicarbonyl portion of the molecule can exist in equilibrium between the keto and enol tautomers. mdpi.com The enol form is stabilized by intramolecular hydrogen bonding, which can influence the molecule's reactivity. pearson.com The presence of substituents can shift this equilibrium. For instance, electron-withdrawing groups on the dione backbone would likely increase the acidity of the α-protons, making the formation of the enolate more favorable.
The amino groups introduce nucleophilic centers into the molecule. These can react with electrophiles and can also influence the reactivity of the dione core through electronic effects. The basicity of these amino groups would be a key factor in their reactivity profile.
Structure-activity relationship (SAR) studies of α,β-unsaturated carbonyl compounds have shown that substitutions at the α and β positions can significantly alter their biological activity. nih.gov By analogy, substitutions on the this compound scaffold are expected to have a profound impact on its chemical and biological properties. For example, the introduction of bulky groups near the carbonyls could sterically hinder reactions at these sites.
The following table summarizes predicted reactivity based on structural modifications.
| Structural Modification | Predicted Effect on Reactivity |
| Electron-withdrawing group at C3 | Increased acidity of C3 proton, favoring enolate formation |
| Bulky substituents at C1', C5' | Steric hindrance at carbonyls, potential shift in keto-enol equilibrium |
| Acylation of amino groups | Reduced nucleophilicity of nitrogen atoms |
Exploration of Conformational Effects in this compound Derivatives
The substituents on the pentane (B18724) chain will significantly influence the preferred conformations. For 2,4-disubstituted pentanes, the conformational structure is determined by a balance of dispersion and dipole-dipole interactions. researchgate.net In the case of this compound derivatives, intramolecular hydrogen bonding between the amino groups and the carbonyl oxygens could lead to the adoption of specific folded conformations.
For example, a derivative with substituents at the C3 position would likely exhibit different conformational preferences compared to the unsubstituted parent compound. The size and nature of the substituent would dictate the steric strain in different conformations.
Computational modeling, such as density functional theory (DFT) calculations, could be employed to predict the stable conformers and the energy barriers between them. These theoretical studies would be invaluable in understanding how conformational effects influence the properties and potential biological activity of these compounds.
Advanced Spectroscopic and Structural Elucidation of 1,5 Diaminopentane 2,4 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 1,5-Diaminopentane-2,4-dione, NMR would not only confirm the connectivity of atoms but also quantify the ratio of the keto and enol tautomers present in a given solvent. asu.edunih.gov
The analysis would involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. The presence of two distinct sets of signals in the spectra would correspond to the two tautomers in equilibrium. nanalysis.com
Expected ¹H NMR Spectral Features:
Keto Tautomer: This form would exhibit signals for the two chemically distinct methylene (B1212753) groups (H1/H5 and H3) and the amine protons. The protons at C1 and C5 would likely appear as a triplet coupled to the C3 protons, while the C3 protons would appear as a singlet. The amine protons (-NH₂) would typically be a broad singlet.
Enol Tautomer: This form is stabilized by a strong intramolecular hydrogen bond. thermofisher.com It would show a characteristic downfield signal for the enolic hydroxyl proton (-OH), often above 12 ppm. A signal for the vinylic proton (=CH) would also be present. The methylene protons adjacent to the amino groups would appear, and depending on the rate of tautomerization, might show different chemical shifts or multiplicities compared to the keto form.
Expected ¹³C NMR Spectral Features:
Keto Tautomer: Two distinct signals for the carbonyl carbons (C2 and C4) would be expected in the range of 200-210 ppm. Signals for the methylene carbons (C1/C5 and C3) would appear in the aliphatic region.
Enol Tautomer: The spectrum would show signals for the carbonyl (C=O) and enolic carbons (C=C-OH), which are shifted upfield compared to the keto form's carbonyl signals.
The ratio of the tautomers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. thermofisher.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Tautomers
| Atom Position | Keto Form (Predicted) | Enol Form (Predicted) |
|---|---|---|
| ¹H NMR | ||
| H1 / H5 (-CH₂-NH₂) | ~3.0 - 3.3 ppm | ~3.1 - 3.4 ppm |
| H3 (-CO-CH₂-CO-) | ~3.5 ppm (singlet) | ~5.0 - 5.5 ppm (vinyl H, singlet) |
| -NH₂ | Broad, ~1.5 - 3.0 ppm | Broad, ~1.5 - 3.0 ppm |
| Enol -OH | N/A | >12 ppm (broad singlet) |
| ¹³C NMR | ||
| C1 / C5 (-CH₂-NH₂) | ~40 - 45 ppm | ~40 - 45 ppm |
| C2 / C4 (C=O) | ~200 - 210 ppm | ~190 - 195 ppm |
Note: Predicted values are based on standard chemical shift ranges for analogous functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would be used to verify its molecular formula, C₅H₈N₂O₂.
The technique can distinguish between compounds with the same nominal mass but different elemental formulas. The theoretical exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally measured value, with an acceptable deviation typically being less than 5 ppm.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would include:
Alpha-cleavage: Scission of the C-C bond adjacent to the nitrogen atoms of the amino groups.
Cleavage of the diketone core: Fragmentation adjacent to the carbonyl groups.
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds.
Table 2: Predicted HRMS Data for this compound
| Species | Molecular Formula | Theoretical Exact Mass (m/z) |
|---|---|---|
| Neutral Molecule [M] | C₅H₈N₂O₂ | 128.0586 |
| Protonated Ion [M+H]⁺ | C₅H₉N₂O₂⁺ | 129.0664 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, comprising both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The two methods are complementary: IR spectroscopy detects vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. kennesaw.edu
The analysis of this compound would reveal characteristic bands for both its keto and enol forms.
Expected IR and Raman Spectral Features:
N-H stretching: Both tautomers would show N-H stretching vibrations for the primary amine groups, typically in the 3300-3500 cm⁻¹ region.
C-H stretching: Aliphatic C-H stretches would be observed around 2850-3000 cm⁻¹.
C=O stretching (Keto form): A strong absorption band in the IR spectrum around 1700-1725 cm⁻¹ would indicate the presence of the unconjugated ketone groups.
C=O and C=C stretching (Enol form): The enol form would exhibit a conjugated C=O stretch at a lower frequency (approx. 1650 cm⁻¹) and a C=C stretch (approx. 1600 cm⁻¹). These vibrations are often strong in the Raman spectrum. researchgate.net
O-H stretching (Enol form): A very broad and strong absorption band in the IR spectrum, typically from 2500-3200 cm⁻¹, would be a clear indicator of the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group / Tautomer | Expected Wavenumber (cm⁻¹) | Primary Activity |
|---|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 | IR / Raman |
| O-H Stretch | Enol (H-bonded) | 2500 - 3200 (broad) | IR |
| C-H Stretch | Aliphatic | 2850 - 3000 | IR / Raman |
| C=O Stretch | Keto | 1700 - 1725 | IR (Strong) |
| C=O Stretch | Enol (Conjugated) | ~1650 | IR / Raman |
| C=C Stretch | Enol | ~1600 | Raman (Strong) |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Complexes
X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise information on bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound itself is currently available, analysis of a suitable single crystal would confirm its solid-state conformation.
Based on studies of similar β-diketones, such as 1,5-diphenylpentane-2,4-dione, it is highly probable that the molecule would crystallize in the planar enol form, which is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen. researchgate.net This arrangement creates a stable six-membered ring-like structure.
Table 4: Parameters Determined by Single-Crystal X-ray Diffraction
| Parameter | Description |
|---|---|
| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C=C, C-N, C-C). |
| Bond Angles | Angles between three connected atoms (e.g., O-C-C, C-N-H). |
| Torsion Angles | Dihedral angles defining the molecule's conformation. |
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the isolation of this compound from a reaction mixture and for the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC would be used for rapid, qualitative monitoring of reaction progress and for determining appropriate solvent systems for column chromatography. Given the polar nature of the amine and diketone groups, the compound is expected to be highly retained on a polar stationary phase like silica (B1680970) gel. A polar mobile phase, such as a mixture of ethyl acetate (B1210297) and methanol (B129727) or dichloromethane (B109758) and methanol, would likely be required for elution. The spots could be visualized using UV light (if the enol form is present) or by staining with an appropriate agent like ninhydrin (B49086) (for the amine groups).
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A reversed-phase method would be most suitable. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. To ensure good peak shape and prevent interactions with the stationary phase, an acidic modifier like formic acid or trifluoroacetic acid is typically added to the mobile phase to protonate the basic amine groups. Detection would most commonly be achieved using a UV detector, which would detect the conjugated π-system of the enol tautomer.
Table 5: Hypothetical Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase (Example) | Detection | Purpose |
|---|---|---|---|---|
| TLC | Silica Gel 60 F₂₅₄ | 9:1 Dichloromethane / Methanol | UV (254 nm), Ninhydrin Stain | Reaction Monitoring, Purity Check |
| HPLC | C18 (Reversed-Phase) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid(Gradient Elution) | UV (e.g., 254 nm) | Quantitative Purity Assessment |
Computational and Theoretical Chemistry of 1,5 Diaminopentane 2,4 Dione
Quantum Chemical Calculations of Electronic Structure and Energetics6.2. Molecular Dynamics Simulations for Conformational Landscape Analysis6.3. Reaction Pathway Modeling and Transition State Characterization6.4. Spectroscopic Property Prediction and Correlation with Experimental Data
Further research and initial computational studies would be required to generate the data necessary to populate these sections. At present, the scientific community has not published research on the computational and theoretical aspects of 1,5-Diaminopentane-2,4-dione.
Applications and Emerging Research Areas of 1,5 Diaminopentane 2,4 Dione
1,5-Diaminopentane-2,4-dione as a Versatile Organic Building Block
The unique structure of this compound, featuring two nucleophilic amino groups and two electrophilic carbonyl groups within a flexible pentane (B18724) chain, suggests its high potential as a versatile building block in organic synthesis. The β-diketone moiety is known to exist in equilibrium with its enol tautomer, providing multiple reactive sites. This combination of functionalities could allow for a variety of chemical transformations, making it a valuable precursor for complex molecules.
Role in Complex Natural Product Synthesis
While no instances of this compound in natural product synthesis are documented, the β-amino ketone skeleton is a core component of many biologically active molecules and natural products. researchgate.net Synthetic methodologies developed for β-amino ketones are crucial in pharmaceutical and medical applications. rsc.org Therefore, this compound could serve as a key intermediate for constructing complex alkaloids or polyketide-like structures that require the specific spacing of nitrogen and oxygen functionalities provided by its C5 backbone. Its bifunctional nature would allow for the simultaneous or sequential formation of multiple rings, potentially streamlining the synthesis of intricate molecular architectures.
Utility in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and β-diketones are well-established precursors for a wide array of heterocycles. wikipedia.orgmdpi.comnih.gov The reaction of a diamine with a β-diketone is a known route to various nitrogen-containing rings.
Synthesis of Diazepine (B8756704) Derivatives: The condensation of a diamine, such as 1,5-diaminopentane, with a β-diketone like acetylacetone is a common method for synthesizing seven-membered heterocyclic rings, specifically diazepine derivatives. nih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization. Given that this compound contains both functionalities in one molecule, it could potentially undergo intramolecular cyclization to form novel heterocyclic systems or be used in reactions with other reagents to form more complex heterocycles like benzodiazepines. nih.govmdpi.com
Synthesis of Pyrazoles and Pyrimidines: Acetylacetone, a simple β-diketone, is a known precursor for pyrazoles (via condensation with hydrazine) and pyrimidines (via condensation with urea). wikipedia.org The dicarbonyl portion of this compound could be expected to undergo similar reactions, leading to the formation of pyrazole (B372694) or pyrimidine rings bearing amino-functionalized side chains. These amino groups would then be available for further functionalization, offering a route to diverse libraries of substituted heterocycles.
| Reactant 1 | Reactant 2 | Resulting Heterocycle Class | Reference |
| Diamine | β-Diketone | Diazepine | nih.gov |
| Hydrazine | β-Diketone | Pyrazole | wikipedia.org |
| Urea | β-Diketone | Pyrimidine | wikipedia.org |
| o-Phenylenediamine | 1,3-Dicarbonyl Compound | 1,5-Benzodiazepine | mdpi.com |
This table presents examples of heterocyclic syntheses from β-diketones and amines, suggesting potential reaction pathways for this compound.
Applications of this compound in Supramolecular Chemistry
The field of supramolecular chemistry relies on non-covalent interactions to assemble complex architectures from molecular building blocks. The condensation of diamines and diketones is a powerful method for creating macrocyclic ligands, which are central to coordination and supramolecular chemistry. rasayanjournal.co.inbhu.ac.inwikipedia.org
The reaction between a diamine and a dicarbonyl compound can lead to the formation of [2+2] macrocycles through Schiff base condensation, often using a metal ion as a template to direct the cyclization. nih.gov this compound, possessing both amine and ketone functionalities, could be a unique monomer for self-condensation reactions to form novel macrocycles or for co-condensation with other diamines or diketones to create a variety of macrocyclic structures with tailored cavity sizes and functionalities. These macrocyclic ligands are known for their high affinity for metal ions, a phenomenon known as the macrocyclic effect, making them useful in sensing, catalysis, and materials science. wikipedia.org
| Precursor A | Precursor B | Macrocycle Type | Templating Ion | Reference |
| 2,6-Diacetylpyridine | 3,6-Dioxaoctane-1,8-diamine | [2+2] Schiff Base | Ba²⁺ | bhu.ac.in |
| Pyridyldicarbonyl | α,ω-Diamine | [2+2] Schiff Base | Ca²⁺, Sr²⁺, Ba²⁺ | nih.gov |
| 3,4-Diaminobenzophenone | Dibenzoylmethane | Tetraaza Macrocycle | Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ | rasayanjournal.co.in |
This table illustrates the synthesis of macrocyclic ligands from diamine and diketone precursors, indicating a potential application for this compound in supramolecular chemistry.
Integration of this compound in Advanced Materials Science
The bifunctional nature of this compound makes it an intriguing candidate for the development of advanced materials, including polymers and porous frameworks.
Polymer Precursor Research
1,5-Diaminopentane (also known as cadaverine) is a well-established monomer for the synthesis of bio-based polyamides (e.g., PA 5,4 and PA 5,10) and polyurethanes. organic-chemistry.orgalfa-chemistry.comnih.govguidechem.com These polymers find applications in textiles, automotive industries, and as engineering materials. guidechem.comchemimpex.com
The presence of the diketone functionality in this compound offers a point for modification or cross-linking. Polymers could be formed through the reaction of its amino groups, creating a linear polyamide chain. The pendant ketone groups along the polymer backbone could then be used for post-polymerization modification, such as cross-linking to enhance the material's thermal or mechanical properties, or for attaching other functional molecules. This would create functional polymers with tunable properties.
Role in Network or Framework Materials
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. nih.gov They have applications in gas storage, separation, and catalysis. The design of the organic linker is crucial for determining the properties of the MOF. While diamino-functionalized linkers are used, the specific structure of this compound does not lend itself directly to typical rigid linker design.
However, its ability to form complexes with metal ions via the β-diketonate moiety is well-known from the coordination chemistry of acetylacetone. wikipedia.org It is conceivable that this compound could be incorporated into framework materials in several ways:
As a chelating agent that coordinates to metal centers within a pre-formed framework.
As a component of a larger, more rigid linker molecule, where its functional groups provide points for coordination or further reaction.
In the synthesis of Covalent Organic Frameworks (COFs), which are built from organic monomers. The amine and ketone groups could potentially participate in condensation reactions to form porous organic networks.
| Material Class | Precursor(s) | Key Bond Formation | Potential Application |
| Polyamides | Diamine + Diacid | Amide bond | Fibers, plastics guidechem.com |
| Polyurethanes | Diamine + Diisocyanate | Urethane linkage | Foams, elastomers alfa-chemistry.com |
| Metal-Organic Frameworks | Metal Ion + Organic Linker | Coordination bond | Gas storage, catalysis nih.gov |
This table shows material classes that could potentially be synthesized using this compound or its derivatives as a building block.
Biochemical Applications of this compound in Pharmaceutical Synthesis Research
General research into β-diketones suggests they are valuable precursors and intermediates in the synthesis of heterocyclic compounds, some of which may have pharmaceutical relevance. ijpras.comamazonaws.com The presence of both amino and dione (B5365651) functional groups in this compound theoretically allows for a range of chemical modifications, making it a potentially interesting building block. However, specific studies demonstrating its use in this capacity are absent from the reviewed literature.
Development of Novel Pharmaceutical Scaffolds and Intermediates
There is no available research to indicate that this compound has been utilized as a scaffold or intermediate in the development of new pharmaceutical compounds. The potential for this compound to form various heterocyclic systems, which are common motifs in drug molecules, remains theoretical in the absence of published research.
Rational Design in Drug Discovery Initiatives
Rational drug design relies on understanding the interaction of a chemical compound with a biological target. The search for information on this compound did not yield any studies related to its use in rational drug design, such as molecular docking studies, structure-activity relationship (SAR) analyses, or its inclusion in compound libraries for screening. The unique structural features of β-diketones, such as their ability to form stable metal complexes and engage in hydrogen bonding, make them an interesting class of compounds for medicinal chemists. mdpi.com
Catalytic Applications Involving this compound
Metal complexes of β-diketones are widely recognized for their catalytic activity in various organic transformations. icm.edu.pl These complexes are often used as catalysts in reactions like olefin oxidation and epoxidation. icm.edu.pl The diamino functionality in this compound could potentially allow for the formation of stable and catalytically active metal complexes. However, there is no specific research available that describes the synthesis, characterization, or catalytic application of any such complexes derived from this compound.
Conclusion and Future Research Perspectives on 1,5 Diaminopentane 2,4 Dione
Synthesis of Key Research Findings and Methodologies
There are no research findings or established methodologies for the synthesis, characterization, or application of 1,5-Diaminopentane-2,4-dione in the public domain.
Identification of Persistent Challenges and Underexplored Research Avenues
Without any existing research, it is impossible to identify persistent challenges. The entire field of this compound's chemistry remains an underexplored research avenue. Theoretical studies could represent a preliminary step to investigate its potential stability and properties.
Future Outlook and Potential for Transformative Discoveries in this compound Chemistry
The future outlook for this compound chemistry is entirely speculative. The first step would be the successful, confirmed synthesis and isolation of the molecule. Should it be found to be stable enough for study, its unique arrangement of functional groups could offer potential as a novel ligand in coordination chemistry or as a precursor in the synthesis of complex heterocyclic systems. However, any discussion of transformative discoveries remains hypothetical without initial experimental or computational data.
Compound Names Mentioned
As no article could be generated, there are no compound names to list in a table.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 1,5-Diaminopentane-2,4-dione in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in a cool, ventilated area away from ignition sources. Use explosion-proof refrigerators if necessary .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid direct contact during cleanup .
- First Aid : For skin exposure, rinse immediately with water for 15+ minutes; for eye contact, use eyewash stations and seek medical attention .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify amine and ketone functional groups. Deuterated DMSO or CDCl are suitable solvents.
- IR Spectroscopy : Analyze carbonyl (C=O) stretches (~1700 cm) and N-H bends (~1600 cm) to confirm structural motifs .
- Mass Spectrometry (MS) : Employ ESI-MS or MALDI-TOF to determine molecular weight and fragmentation patterns. Calibrate using standards like sodium trifluoroacetate .
Q. How can researchers ensure purity during synthesis of this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to separate impurities. Monitor fractions via TLC .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-yield crystallization. Validate purity via melting point analysis and HPLC (>95% purity threshold) .
Advanced Research Questions
Q. What experimental strategies address contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR and IR data with X-ray crystallography (e.g., SHELXL software for structure refinement) to resolve ambiguities in tautomeric forms .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* basis set) to predict spectroscopic profiles and compare with empirical data .
Q. How can enantiomeric purity be achieved in the synthesis of chiral this compound analogs?
- Methodological Answer :
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor ketones. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .
- Kinetic Resolution : Employ lipase-mediated enzymatic resolution (e.g., Candida antarctica Lipase B) to isolate enantiomers. Validate ee using polarimetry or CD spectroscopy .
Q. What in vivo assays are suitable for studying the hypoglycemic activity of this compound?
- Methodological Answer :
- Animal Models : Use streptozotocin-induced diabetic mice. Administer compounds orally (10–50 mg/kg/day) for 2–4 weeks. Monitor fasting blood glucose weekly .
- Mechanistic Assays : Quantify PPAR-γ activation via qPCR (mRNA expression) and Western blot (protein levels). Compare with positive controls like pioglitazone .
Key Considerations for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
